MCF-7 Cell Cytotoxicity vs. Glochidiol
In a direct comparative study of six lupane triterpenes, 3-epiglochidiol (lup-20(29)-ene-1β,3β-diol) demonstrated substantially attenuated cytotoxic activity relative to its structural analog glochidiol against the MCF-7 human breast adenocarcinoma cell line [1]. The study employed standardized GI50 determinations under identical experimental conditions, enabling direct quantitative comparison between co-isolated and co-assayed compounds.
| Evidence Dimension | Growth inhibition (GI50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | GI50 = 79.2 ± 2.4 μM |
| Comparator Or Baseline | Glochidiol: GI50 = 6.63 ± 0.7 μM |
| Quantified Difference | 11.9-fold lower potency (glochidiol is 11.9× more potent than 3-epiglochidiol) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; GI50 values determined under identical assay conditions in the same study |
Why This Matters
This substantial potency differential demonstrates that 3-epiglochidiol cannot substitute for glochidiol in MCF-7 cytotoxicity assays without introducing major quantitative discrepancies.
- [1] Puapairoj P, Naengchomnong W, Kijjoa A, Pinto MM, Pedro M, Nascimento MS, Silva AM, Herz W. Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. Planta Med. 2005 Mar;71(3):208-13. doi: 10.1055/s-2005-837818. PMID: 15770539. View Source
